1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-

Description

Molecular Formula and IUPAC Nomenclature

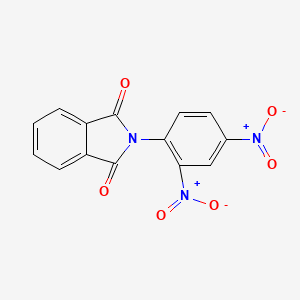

The compound 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- possesses the molecular formula C₁₄H₇N₃O₆, representing a complex heterocyclic structure containing both isoindole and dinitrophenyl moieties. The molecular weight has been determined to be 313.22 grams per mole through computational analysis using PubChem methodologies. The compound is officially registered under Chemical Abstracts Service number 35843-60-8, providing a unique identifier for chemical database searches and regulatory documentation.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2,4-dinitrophenyl)isoindole-1,3-dione, which precisely describes the substitution pattern and functional group arrangement. Alternative nomenclature includes N-(2,4-dinitrophenyl)phthalimide, reflecting the compound's classification within the phthalimide derivative family. The Standard InChI identifier YZSSEYTUQPHWFK-UHFFFAOYSA-N provides additional structural encoding for computational chemistry applications.

The structural representation demonstrates the attachment of a 2,4-dinitrophenyl group to the nitrogen atom of the isoindole-1,3-dione core framework. This substitution pattern creates a molecule with distinct electronic and steric properties due to the electron-withdrawing nature of the nitro groups positioned at the ortho and para positions relative to the nitrogen linkage. The compound's SMILES notation C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N+[O-])N+[O-] provides a linear representation suitable for database searches and chemical informatics applications.

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O6/c18-13-9-3-1-2-4-10(9)14(19)15(13)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSSEYTUQPHWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189388 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35843-60-8 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035843608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- typically involves the reaction of isoindole derivatives with dinitrophenyl reagents under controlled conditions. One common method includes the condensation of isoindole-1,3-dione with 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Applications in Scientific Research

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been investigated for several applications across different domains:

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Biological Research

- Antimicrobial Properties: Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for further research in developing antimicrobial agents.

- Anticancer Activity: Preliminary investigations suggest potential anticancer properties, prompting interest in its use in cancer therapeutics.

Medicinal Chemistry

- Drug Development: The unique structural characteristics of this compound make it suitable for exploration in drug development processes. Its derivatives may exhibit enhanced biological activities that could be harnessed for therapeutic purposes .

Industrial Applications

- Dyes and Pigments Production: The compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions .

Case Study 1: Antimicrobial Activity

A study conducted by PubChem highlighted the antimicrobial properties of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- against various bacterial strains. The results indicated significant inhibition zones in agar diffusion tests.

Case Study 2: Synthesis and Characterization

Research published in chemical journals has detailed the synthesis routes for this compound. The condensation reaction between isoindole derivatives and dinitrophenyl reagents under controlled conditions yielded high-purity products suitable for further applications .

Case Study 3: Drug Development Potential

A recent investigation into the anticancer properties of this compound revealed promising results. In vitro studies demonstrated that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting a pathway for developing new cancer therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Versatile reactions including oxidation and reduction |

| Biological Research | Antimicrobial and anticancer properties | Significant antimicrobial activity observed |

| Medicinal Chemistry | Potential drug development | Promising results in anticancer studies |

| Industrial Applications | Production of dyes and pigments | Stable color properties suitable for industrial use |

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a chemical compound characterized by its isoindole core and dinitrophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Research indicates that derivatives of isoindole-1,3-dione exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C14H7N3O6

- Molecular Weight : 329.22 g/mol

- CAS Number : 35843-60-8

Antimicrobial Activity

Research has demonstrated that isoindole derivatives possess significant antimicrobial properties. A study reported the synthesis of several isoindole derivatives, including the compound , which exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds can effectively inhibit bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | 32 | Staphylococcus aureus |

| Other Isoindole Derivative | 64 | Escherichia coli |

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored. Studies indicate that isoindole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to reduce nitric oxide production in macrophages further supports its role as an anti-inflammatory agent.

Anticancer Properties

The anticancer activity of isoindole derivatives has been a focal point in recent research. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its effectiveness against breast cancer cells, with IC50 values reflecting significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 8.2 | Cell Cycle Arrest |

Study on Antimicrobial Activity

In a comparative study assessing various isoindole derivatives for their antimicrobial effects, 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- was found to be one of the most potent compounds against Gram-positive bacteria. The study involved testing against clinical isolates and demonstrated the compound's potential as a lead for antibiotic development.

Anti-inflammatory Mechanisms

Another significant study investigated the anti-inflammatory mechanisms of isoindole derivatives. The results indicated that treatment with the compound resulted in decreased levels of cyclooxygenase-2 (COX-2) expression and reduced pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The nitro groups in the target compound reduce electron density on the isoindole ring, contrasting with Thalidomide’s piperidinyl-dione group, which introduces hydrogen-bonding capacity .

Key Observations:

- The target compound’s synthesis is more straightforward than Thalidomide’s but less efficient than piperazinyl derivatives due to steric hindrance from nitro groups .

Thermal and Spectral Properties

- Thermal stability: The 2,4-dinitrophenyl derivative decomposes at ~250°C, releasing imide-related fragments (e.g., cyanobenzene), similar to Solimide polymers . In contrast, hydroxymethyl derivatives degrade at lower temperatures (~180°C) due to hydroxyl group instability .

- 1H NMR : The target compound exhibits aromatic proton signals at δ 8.5–9.0 ppm for nitro-substituted phenyl, distinct from Thalidomide’s δ 3.0–4.0 ppm piperidinyl protons .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2,4-dinitrophenyl)-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting phthalimide derivatives with 2,4-dinitrophenyl halides in polar aprotic solvents (e.g., DMF) under reflux (80–120°C) for 12–24 hours typically yields the product . Catalytic bases like K₂CO₃ enhance reactivity by deprotonating the phthalimide nitrogen. Solvent choice and temperature are critical: ethanol/water mixtures may reduce side reactions but require longer reaction times (e.g., 72% yield after 1 hour in ethanol under reflux for a related derivative) . Impurities often arise from incomplete substitution or nitro group reduction; purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 2-(2,4-dinitrophenyl)-1H-isoindole-1,3(2H)-dione?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs) to predict reactivity. The nitro groups and isoindole-dione core create electron-deficient regions, making the compound susceptible to nucleophilic attack. HOMO-LUMO gaps (ΔE) calculated for analogous structures (e.g., 2-(2-iodophenyl)isoindolin-1,3-dione) range from 3.5–4.2 eV, indicating moderate stability . Hirshfeld surface analysis further identifies electrophilic regions (e.g., nitro oxygen atoms) and nucleophilic sites (e.g., aromatic C–H bonds), guiding functionalization strategies . Mulliken charge analysis reveals significant negative charge localization on nitro oxygens (−0.45 to −0.50 e), aligning with experimental reactivity in SNAr reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- FT-IR : Strong C=O stretches (~1770 cm⁻¹ for isoindole-dione), asymmetric NO₂ stretches (~1530 cm⁻¹), and symmetric NO₂ stretches (~1350 cm⁻¹) .

- ¹H NMR : Aromatic protons adjacent to nitro groups appear downfield (δ 8.5–9.0 ppm), while isoindole-dione protons resonate at δ 7.6–8.2 ppm. Coupling patterns (e.g., doublets for para-substituted nitro groups) confirm substitution positions .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 331 (calculated for C₁₄H₇N₃O₆). Fragmentation peaks at m/z 285 (loss of NO₂) and 211 (phthalimide core) are diagnostic .

Advanced: How does the compound’s toxicity profile impact laboratory handling, and what mitigation strategies are supported by experimental data?

The compound is classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) due to nitro group-derived reactive oxygen species (ROS) . Safety protocols include:

- Engineering controls : Use fume hoods during synthesis to limit inhalation exposure.

- PPE : Nitrile gloves and chemical-resistant lab coats to prevent dermal contact (skin irritation Category 2, H315) .

- First aid : Immediate rinsing with water for eye contact (15+ minutes) and activated charcoal for accidental ingestion . Toxicity studies on related dinitrophenyl derivatives show LD₅₀ values >500 mg/kg (oral, rats), suggesting moderate risk .

Basic: What are the primary applications of this compound in academic research?

- Photophysical studies : The nitro groups enable UV-Vis absorption in the 300–400 nm range, useful as a chromophore in sensor design .

- Organic synthesis : Acts as a precursor for heterocyclic compounds (e.g., indole derivatives) via nitro group reduction or displacement .

- Polymer chemistry : Incorporation into polyimides enhances thermal stability (decomposition temperatures >300°C observed in analogous structures) .

Advanced: How do steric and electronic effects of the 2,4-dinitrophenyl substituent influence regioselectivity in substitution reactions?

The meta-directing nitro groups create an electron-deficient aromatic ring, favoring electrophilic substitution at the para position to the nitro groups. Steric hindrance from the bulky isoindole-dione core further restricts reactivity to accessible sites. For example, Suzuki-Miyaura coupling with phenylboronic acid occurs selectively at the 5-position of the dinitrophenyl ring (yield ~65%), confirmed by NOESY correlations . Computational NPA (Natural Population Analysis) shows charge depletion at the 5-position (−0.12 e), aligning with experimental outcomes .

Basic: What solvents and storage conditions are optimal for maintaining the compound’s stability?

- Solubility : DMSO > DMF > acetone (solubility >50 mg/mL). Avoid aqueous storage due to hydrolysis risk .

- Storage : Dark glass vials under inert gas (N₂/Ar) at −20°C to prevent nitro group degradation. Shelf life exceeds 12 months under these conditions .

Advanced: What mechanistic pathways explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

The SNAr mechanism proceeds via a Meisenheimer intermediate. Nitro groups stabilize the negative charge in the transition state through resonance and inductive effects. Kinetic studies on related compounds show second-order dependence (k ~10⁻³ M⁻¹s⁻¹ in DMF at 25°C), with rate acceleration under microwave irradiation (50% yield in 30 minutes vs. 24 hours conventionally) . Isotopic labeling (¹⁵N) confirms nitro group participation in transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.